
4-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorobenzyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorobenzyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H14ClF2N3O2 and its molecular weight is 389.79. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorobenzyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorobenzyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potential
Compounds related to 4-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorobenzyl)pyrrolidin-2-one have been explored for their anticancer properties. For instance, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a structurally related compound, has shown significant activity against various breast and colorectal cancer cell lines. This compound induces apoptosis, highlighting its potential as an anticancer agent. Its molecular target was identified as TIP47, an IGF II receptor binding protein, emphasizing the role of apoptosis inducers in cancer treatment (Zhang et al., 2005). Another study focused on novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from similar compounds, showing in vitro anticancer activity, indicating the structural flexibility and potential of these molecules in developing new therapeutic agents (Maftei et al., 2016).
Antimicrobial Activity
Research on related 1,2,4-oxadiazole compounds has also demonstrated antimicrobial properties. A study on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines, including oxazole, pyrazoline, and pyridine moieties, showed significant in vitro antibacterial and antifungal activities. This suggests the potential of these compounds in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Enzyme Inhibition
Compounds derived from 1,2,4-oxadiazoles have been investigated for their enzyme inhibition capabilities, which is crucial for developing treatments for various diseases. For example, novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide showed promising lipase and α-glucosidase inhibition. These findings suggest potential applications in treating diseases related to enzyme dysfunction (Bekircan et al., 2015).
Propiedades
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF2N3O2/c20-16-4-2-1-3-15(16)18-23-19(27-24-18)12-7-17(26)25(10-12)9-11-5-13(21)8-14(22)6-11/h1-6,8,12H,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHLRHXTFICMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC(=CC(=C2)F)F)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorobenzyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

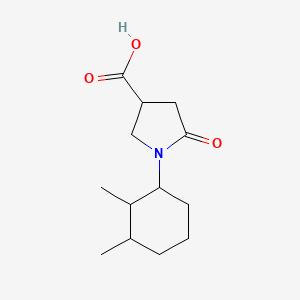
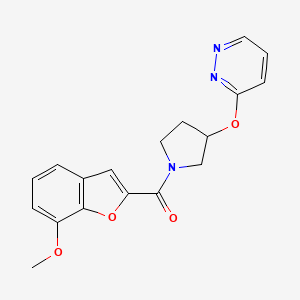
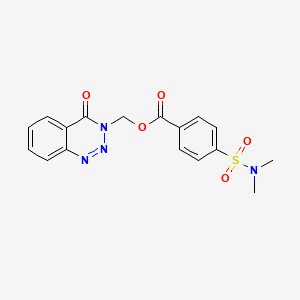
![2-[[1-(4-Methoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2580666.png)
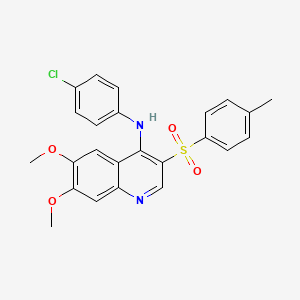
![(2Z)-2-cyano-N-(2-phenylethyl)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2580669.png)
![2-(5-methoxy-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B2580672.png)
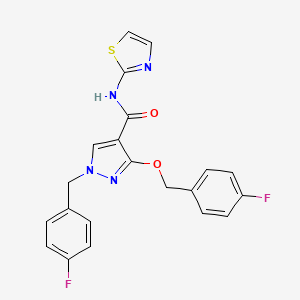
![1-(2-Fluorophenyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2580675.png)
![2-[(4-aminophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2580678.png)
![4-[3-(4-Fluorophenyl)acryloyl]phenyl pivalate](/img/structure/B2580681.png)
![N-(2,6-dimethylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2580682.png)

![5-Azaspiro[2.6]nonane;hydrochloride](/img/structure/B2580684.png)